molecular formula C₂₁H₃₂O B1159072 (all-Z)-5,8,11,14,17-Eicosapentaen-1-al

(all-Z)-5,8,11,14,17-Eicosapentaen-1-al

Cat. No.: B1159072
M. Wt: 300.48
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Lipidomics and Aldehyde Biochemistry

Lipidomics, the large-scale study of lipids, seeks to identify and quantify the vast array of lipid molecules and understand their roles in health and disease. (all-Z)-5,8,11,14,17-Eicosapentaen-1-al is classified within a subgroup of lipids known as oxylipins. Oxylipins are formed from the oxidation of fatty acids. wikipedia.org The presence of an aldehyde functional group also places this compound within the realm of aldehyde biochemistry, a field that examines the roles of aldehydes as signaling molecules, metabolic intermediates, and in some cases, cytotoxic agents.

The formation of polyunsaturated aldehydes is often a result of cellular stress, including environmental pressures or physical damage. wikipedia.org In these conditions, enzymes such as lipases and lipoxygenases are activated, leading to the conversion of polyunsaturated fatty acids like EPA into their corresponding aldehydes. wikipedia.org This rapid enzymatic cascade highlights a dynamic aspect of lipid metabolism, where structural lipids can be quickly converted into bioactive signaling molecules.

Nomenclature and Positional Isomerism in Research Contexts

The systematic name, this compound, provides a precise description of the molecule's structure. "Eicosa" indicates a 20-carbon chain, "pentaen" signifies the presence of five carbon-carbon double bonds, and "-al" denotes the aldehyde functional group at the first carbon position. The prefix "(all-Z)" specifies that all five double bonds have a cis configuration, which is crucial for the molecule's three-dimensional shape and biological function.

Positional isomerism is a key consideration in the study of polyunsaturated aldehydes. Positional isomers have the same molecular formula but differ in the position of their functional groups or double bonds. In the case of eicosapentaenal, isomers could vary in the location of the aldehyde group or the arrangement of the five double bonds along the carbon chain. The specific positioning of these features is critical as it can dramatically alter the molecule's biological activity.

Isomer TypeDescriptionExample (Hypothetical)
Aldehyde PositionThe aldehyde group (-CHO) can be located at different positions on the 20-carbon chain.(all-Z)-5,8,11,14,17-Eicosapentaen-2 -al
Double Bond PositionThe five double bonds can be shifted to different locations along the carbon chain.(all-Z)-6,9,12,15,18 -Eicosapentaen-1-al
Geometric IsomerismThe configuration around the double bonds can be cis (Z) or trans (E).(all-E )-5,8,11,14,17-Eicosapentaen-1-al

Occurrence and Biological Relevance in Diverse Research Models

This compound and other polyunsaturated aldehydes are notably produced by certain marine organisms, particularly diatoms, which are a major group of phytoplankton. wikipedia.org In these single-celled algae, PUAs are thought to function as a chemical defense mechanism against grazing predators such as copepods. wikipedia.org When diatom cells are damaged, for instance during grazing, the rapid enzymatic production of PUAs is triggered. wikipedia.org

Research has shown that PUAs can have detrimental effects on the reproductive success of copepods that consume PUA-producing diatoms, leading to eggs with low viability and developmental abnormalities in the offspring. wikipedia.org These aldehydes are believed to exert their effects by interfering with fundamental cellular processes like cell division and inducing programmed cell death (apoptosis). wikipedia.org

While much of the research has focused on shorter-chain PUAs, the presence of EPA in diatoms suggests that this compound is likely a component of this defensive chemical arsenal. Studies on epilithic diatom biofilms have demonstrated the liberation of EPA as a defense reaction against grazers. researchgate.net This free EPA is a direct precursor for the enzymatic formation of eicosapentaenal.

The biological relevance of this compound extends beyond defense. As a highly reactive molecule, it has the potential to interact with various cellular components, influencing signaling pathways and other physiological processes. Its role as an infochemical, a molecule that carries information between organisms, is also an active area of investigation in marine chemical ecology. nih.gov

Properties

Molecular Formula

C₂₁H₃₂O

Molecular Weight

300.48

Synonyms

(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-al;  (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenal

Origin of Product

United States

Biosynthetic and Mechanistic Pathways of All Z 5,8,11,14,17 Eicosapentaen 1 Al Formation

Precursor Lipid Metabolism: Eicosapentaenoic Acid (EPA) as the Origin

(all-Z)-5,8,11,14,17-Eicosapentaenoic acid, commonly known as EPA, is a 20-carbon polyunsaturated fatty acid (PUFA) with five cis double bonds. hmdb.cawikipedia.orglarodan.com It serves as the fundamental building block for the synthesis of (all-Z)-5,8,11,14,17-Eicosapentaen-1-al. EPA is primarily obtained from dietary sources such as oily fish and various algae, or through the limited conversion of alpha-linolenic acid (ALA) in the human body. wikipedia.org The unique structure of EPA, with its multiple double bonds, makes it highly susceptible to oxidation, a key step in the formation of the aldehyde.

Enzymatic Biogenesis Pathways

The enzymatic conversion of EPA to various oxidized products, including aldehydes, is a highly regulated process mediated by several enzyme systems. These pathways are critical for the production of a wide array of signaling molecules.

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like EPA. nih.govcreative-enzymes.com This process leads to the formation of hydroperoxy fatty acids, which are precursors to a diverse range of bioactive lipids known as oxylipins, including aldehydes. wikipedia.org The initial step involves the abstraction of a hydrogen atom from a bis-allylic position on the EPA molecule, followed by the insertion of molecular oxygen.

Human lipoxygenase isoforms, such as ALOX5, ALOX12, and ALOX15, can oxygenate EPA at different positions, leading to a variety of hydroperoxyeicosapentaenoic acids (HpEPEs). nih.govnih.govwikipedia.org For instance, 15-LOX-1 converts EPA into an initial 15S-hydroperoxide. nih.gov These unstable hydroperoxides can then be further metabolized. While the direct enzymatic conversion of these specific HpEPEs to this compound is not explicitly detailed in current literature, the breakdown of such hydroperoxides is a known route for aldehyde generation. creative-enzymes.com The process is analogous to the formation of other polyunsaturated aldehydes from fatty acids, where lipoxygenases play a key initiating role. wikipedia.org

Cytochrome P450 (CYP) enzymes are a large superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. nih.gov Several CYP isoforms can metabolize EPA through two primary reactions: epoxidation, which forms epoxyeicosatetraenoic acids (EEQs), and hydroxylation, which produces hydroxyeicosapentaenoic acids (HEPEs). nih.govresearchgate.net

While the primary products of CYP-mediated EPA metabolism are epoxides and alcohols, these enzymes are also capable of oxidizing aldehydes to their corresponding carboxylic acids. nih.gov Conversely, under certain conditions, some CYP enzymes can catalyze reduction reactions. nih.gov Although direct evidence for the synthesis of this compound by CYP enzymes from EPA is not prominently documented, the involvement of CYPs in the broader metabolism of lipid-derived aldehydes suggests a potential role in its formation or subsequent conversion. nih.gov

Beyond LOX and CYP systems, other enzymatic activities contribute to the generation of aldehydes from fatty acid precursors. For instance, in some organisms, lipases can release polyunsaturated fatty acids from membrane lipids upon cell damage, making them available for subsequent oxidation by enzymes like lipoxygenase to form aldehydes. wikipedia.org Additionally, certain enzymatic processes can lead to the formation of aroma-related fatty acid esters, highlighting the diverse enzymatic capabilities for modifying fatty acid derivatives. nih.govresearchgate.net While not directly implicated in the formation of this compound, these pathways underscore the broad enzymatic landscape for lipid transformations.

Non-Enzymatic Formation Pathways

In addition to enzymatic routes, this compound can be formed through non-enzymatic processes, primarily driven by the interaction of EPA with reactive oxygen species (ROS).

Lipid peroxidation is a non-enzymatic chain reaction initiated by free radicals, which attack the double bonds of PUFAs like EPA. researchgate.net This process consists of three main stages: initiation, propagation, and termination. The high number of double bonds in EPA makes it particularly vulnerable to this type of oxidative damage.

The reaction generates unstable lipid hydroperoxides, which can then decompose into a variety of secondary products, including a wide range of reactive aldehydes. nih.govresearchgate.netnih.govnih.gov Among these products are malondialdehyde (MDA) and 4-hydroxy-2-hexenal (4-HHE), which are known to be derived from the peroxidation of omega-3 PUFAs. researchgate.net The formation of various aldehydes through this pathway is a well-established phenomenon, and it is highly plausible that this compound is one of the many aldehydes generated during the non-enzymatic peroxidation of EPA. researchgate.net

Data Tables

Table 1: Key Enzymes in the Biogenesis of this compound Precursors

Enzyme FamilySpecific Enzymes (Examples)Role in EPA MetabolismPotential for Aldehyde Formation
Lipoxygenases (LOX) ALOX5, ALOX12, ALOX15Catalyze the formation of hydroperoxyeicosapentaenoic acids (HpEPEs). nih.govnih.govwikipedia.orgPrecursors to aldehydes through the breakdown of hydroperoxides. creative-enzymes.comwikipedia.org
Cytochrome P450 (CYP) CYP2C, CYP2J, CYP4F familiesMediate epoxidation (to EEQs) and hydroxylation (to HEPEs) of EPA. nih.govresearchgate.netCan oxidize aldehydes to carboxylic acids and may be involved in their metabolism. nih.gov

Table 2: Comparison of Enzymatic and Non-Enzymatic Formation Pathways

PathwayKey FeaturesInitiating FactorsProduct Specificity
Enzymatic Regulated, specific reactionsEnzyme availability and activationOften produces specific isomers of oxidized products. nih.govnih.gov
Non-Enzymatic Unregulated chain reactionPresence of reactive oxygen species (ROS) and free radicalsGenerates a complex mixture of various oxidation products, including numerous aldehydes. nih.govnih.gov
Autoxidation Processes and Secondary Aldehyde Products

This compound is a secondary product arising from the autoxidation of (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid (EPA) gerli.comnih.gov. Autoxidation is a non-enzymatic process involving a free radical chain reaction initiated by reactive oxygen species (ROS) researchgate.netnih.gov. This process is a key mechanism in lipid peroxidation, which leads to the formation of a variety of oxidation products, including aldehydes nih.govepa.gov.

The initial step in the autoxidation of EPA is the abstraction of a hydrogen atom from one of the bis-allylic carbons, which are particularly susceptible to attack due to the presence of multiple double bonds wikipedia.orglarodan.comacs.org. This results in the formation of a lipid radical, which then reacts with molecular oxygen to form a peroxyl radical. The peroxyl radical can subsequently abstract a hydrogen atom from another EPA molecule, propagating the chain reaction and forming a lipid hydroperoxide nih.gov.

These lipid hydroperoxides are unstable and can undergo further reactions, including cleavage of the carbon-carbon bonds, to yield a complex mixture of secondary products, including various aldehydes gerli.comnih.gov. The specific aldehyde, this compound, retains the complete 20-carbon backbone of EPA, suggesting its formation involves the oxidation of the carboxyl group at the C1 position to an aldehyde group. This can occur through a series of complex radical-mediated reactions.

The peroxidation of omega-3 fatty acids like EPA is known to produce a variety of aldehyde compounds gerli.com. For instance, the location of the initial hydroperoxy group on the fatty acid chain dictates the specific aldehydes formed. While the direct pathway to this compound is not extensively detailed in the literature, its formation is consistent with the general mechanisms of lipid autoxidation.

Table 1: Examples of Aldehyde Products from the Peroxidation of Omega-3 Fatty Acids

Precursor Fatty Acid Hydroperoxy Intermediate Resulting Aldehyde Products
Linolenic Acid 9-OOH linolenate 2,4,7-decatrienal, 3,6-nonadienal (B106697) gerli.com
Linolenic Acid 12-OOH linolenate 2,4-heptadienal, 3-hexenal (B1207279) gerli.com
Linolenic Acid 13-OOH linolenate 3-hexenal, 2-pentenal gerli.com
Linolenic Acid 16-OOH linolenate Propanal gerli.com

This table illustrates the diversity of aldehydes produced from the peroxidation of a common omega-3 fatty acid, highlighting the complexity of autoxidation products.

Regulation of Biosynthetic Pathways at the Molecular Level

The formation of this compound is intrinsically linked to the metabolism of its precursor, EPA, and the cellular response to oxidative stress. The regulation of its biosynthetic pathways occurs at multiple molecular levels, primarily through the enzymatic control of EPA metabolism and the management of aldehyde toxicity.

Lipoxygenase (LOX) enzymes play a crucial role in the controlled oxygenation of polyunsaturated fatty acids like EPA, leading to the formation of specific hydroperoxides nih.govnih.gov. These hydroperoxides can then be further metabolized to a variety of bioactive lipid mediators. While LOX-mediated reactions are typically specific, under conditions of significant oxidative stress, the resulting hydroperoxides can decompose non-enzymatically to form aldehydes. The expression and activity of different LOX isoforms are tightly regulated at the transcriptional and post-translational levels, thereby influencing the pool of hydroperoxides available for aldehyde formation.

Once formed, aldehydes such as this compound are recognized as reactive and potentially toxic molecules nih.govepa.gov. The cell employs a sophisticated defense system to mitigate their harmful effects, with aldehyde dehydrogenases (ALDHs) playing a central role nih.gov. ALDHs are a family of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, which are generally less reactive nih.govepa.gov.

The expression of ALDH genes is often upregulated in response to oxidative and electrophilic stress, a conserved adaptive mechanism to protect the cell from aldehyde toxicity nih.gov. This transcriptional regulation is mediated by various stress-responsive signaling pathways. Therefore, the net concentration of this compound in a biological system is a balance between its formation through EPA oxidation and its detoxification by enzymes like ALDHs.

Table 2: Key Molecular Regulators in the Formation and Detoxification of this compound

Regulatory Molecule Function Implication for Aldehyde Levels
Lipoxygenases (LOXs) Catalyze the specific oxygenation of EPA to form hydroperoxides nih.govnih.gov. Influence the availability of precursors for aldehyde formation.
Aldehyde Dehydrogenases (ALDHs) Catalyze the oxidation of aldehydes to less reactive carboxylic acids nih.gov. Key enzymes in the detoxification of this compound.
Reactive Oxygen Species (ROS) Initiate the non-enzymatic autoxidation of EPA researchgate.netnih.gov. Drive the formation of aldehydes through lipid peroxidation.

This table summarizes the key molecular players influencing the cellular concentration of this compound.

Metabolic Fate and Biotransformation of All Z 5,8,11,14,17 Eicosapentaen 1 Al

Enzymatic Detoxification and Degradation Mechanisms

The enzymatic detoxification of (all-Z)-5,8,11,14,17-eicosapentaen-1-al is a multi-faceted process involving several key enzyme families. These enzymes convert the reactive aldehyde into less toxic, more readily excretable metabolites.

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that play a crucial role in the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.govwikipedia.org This conversion is a primary detoxification pathway for aldehydes. The human ALDH superfamily consists of 19 identified enzymes with varying substrate specificities and tissue distribution. nih.gov

Specifically, long-chain unsaturated aldehydes like this compound are substrates for certain ALDH isozymes. For instance, ALDH3A2, also known as fatty aldehyde dehydrogenase (FALDH), exhibits a high affinity for medium- and long-chain aliphatic aldehydes, including both saturated and unsaturated forms. nih.gov The primary function of ALDHs in this context is the irreversible catalysis of the aldehyde to its corresponding carboxylic acid, which in this case is (all-Z)-5,8,11,14,17-eicosapentaenoic acid (EPA). nih.govnist.gov This enzymatic action is vital for protecting cells from aldehyde-induced damage. nih.gov

Table 1: Substrate Specificity of Select Aldehyde Dehydrogenase Isozymes

Enzyme Substrate Class Cellular Location
ALDH1A1 Aldehydes, including those from lipid peroxidation Cytosolic
ALDH2 Aldehydes, including acetaldehyde (B116499) and lipid-derived aldehydes Mitochondrial
ALDH3A1 Aromatic and aliphatic aldehydes Cytosolic
ALDH3A2 Medium and long-chain aliphatic aldehydes (saturated and unsaturated) Microsomal

In addition to oxidation, this compound can undergo reduction to its corresponding alcohol, (all-Z)-5,8,11,14,17-eicosapentaen-1-ol. This reversible reaction is typically catalyzed by enzymes such as alcohol dehydrogenases (ADHs) or members of the aldo-keto reductase (AKR) superfamily. These enzymes often utilize NADH or NADPH as a cofactor. The conversion to the alcohol form represents another significant pathway for detoxifying the reactive aldehyde group.

Conjugation with glutathione (B108866) (GSH) is a major phase II detoxification mechanism for a wide variety of electrophilic compounds, including α,β-unsaturated aldehydes. nih.govresearchgate.net This reaction is catalyzed by glutathione S-transferases (GSTs), a diverse family of enzymes. nih.govyoutube.com GSTs facilitate the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the aldehyde, forming a glutathione conjugate. researchgate.net

This conjugation makes the molecule more water-soluble, which facilitates its further metabolism and eventual excretion from the cell. nih.govscielo.br The resulting glutathione conjugate can be further processed through the mercapturic acid pathway. nih.gov The detoxification of reactive aldehydes through GST-mediated conjugation is a critical cellular defense mechanism against oxidative stress and xenobiotics. nih.govnih.gov

Table 2: Major Classes of Human Cytosolic Glutathione S-transferases

GST Class Examples of Substrates
Alpha Products of oxidative stress, environmental carcinogens
Mu Epoxides, quinones, and other electrophilic compounds
Pi Wide range of electrophiles, often overexpressed in tumor cells
Theta Small, halogenated compounds

Catabolic Pathways and Clearance in Experimental Systems

Following the initial detoxification reactions, the resulting metabolites of this compound enter further catabolic pathways for clearance. For instance, the carboxylic acid form, eicosapentaenoic acid (EPA), can be incorporated into cellular lipids or undergo β-oxidation for energy production. Studies on the metabolism of radiolabeled EPA in human platelets have shown its conversion into various bioactive eicosanoids, such as thromboxanes and hydroxy fatty acids. nih.govnih.gov

The glutathione and subsequent mercapturic acid conjugates are typically transported out of the cell by ATP-binding cassette (ABC) transporters and are eventually excreted in the urine or bile. scielo.br The clearance of these metabolites is essential for preventing their accumulation and potential long-term cellular damage. The efficiency of these detoxification and clearance pathways can vary between individuals due to genetic polymorphisms in the metabolizing enzymes. scielo.br

Biological Roles and Molecular Mechanisms of All Z 5,8,11,14,17 Eicosapentaen 1 Al in Research Models

Function as a Lipid Mediator and Signaling Molecule

(all-Z)-5,8,11,14,17-Eicosapentaen-1-al, as a member of the oxylipin family, acts as a potent signaling molecule, influencing cellular processes through intricate molecular interactions. vliz.be Derived from the enzymatic oxidation of polyunsaturated fatty acids, these aldehydes are key players in cell communication and regulation. vliz.be

While direct receptor binding studies for this compound are specific, the known interactions of its parent compound, EPA, provide insights into its potential mechanisms. EPA is known to interact with G-protein coupled receptors (GPCRs), such as the free fatty acid receptor GP40, and nuclear receptors like peroxisome proliferator-activated receptors (PPARs). pharmacompass.combindingdb.org Binding to these receptors can trigger a cascade of intracellular signaling events. For instance, GPCR activation often leads to the mobilization of intracellular calcium and the activation of protein kinases, which in turn regulate a variety of cellular functions. nih.gov It is plausible that the aldehyde derivative may engage similar receptor systems, thereby initiating downstream signaling cascades that influence cellular behavior.

This compound and related compounds can significantly modulate gene expression and protein activity. nih.govlibretexts.org A key mechanism is the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular antioxidant responses. researchgate.netnih.gov Derivatives of EPA have been shown to be potent activators of Nrf2. researchgate.netnih.gov This activation leads to the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. frontiersin.orgmdpi.com This binding initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes. nih.govnih.gov

Furthermore, the activity of proteins can be directly modulated through covalent modifications. As an electrophilic molecule, this compound has the potential to react with nucleophilic residues on proteins, such as cysteine, thereby altering their conformation and function. nih.gov This direct modification of proteins is a rapid mechanism for regulating cellular processes in response to signaling molecules.

Table 1: Modulation of Gene Expression by EPA Derivatives in Human Hepatocytes (C3A cells) in vitro
GeneFunctionEffect of EPA Derivative TreatmentReference
NQO1 (NAD(P)H:quinone oxidoreductase 1)Detoxification of quinones and reduction of oxidative stressIncreased expression nih.gov
GCLM (Glutamate-cysteine ligase modifier subunit)Rate-limiting enzyme in glutathione (B108866) synthesisIncreased expression nih.gov
GCLC (Glutamate-cysteine ligase catalytic subunit)Rate-limiting enzyme in glutathione synthesisIncreased expression nih.gov
SOD-1 (Superoxide dismutase 1)Detoxification of superoxide (B77818) radicalsIncreased expression nih.gov
HO-1 (Heme oxygenase 1)Antioxidant and anti-inflammatory functionsIncreased expression nih.gov

Involvement in Cellular Homeostasis and Stress Responses

This compound plays a significant role in how cells manage and respond to stress, thereby maintaining cellular homeostasis. nih.gov

In vitro studies have demonstrated that EPA derivatives can bolster the cell's antioxidant defense systems. nih.gov By activating the Nrf2 pathway, these compounds increase the expression of a range of antioxidant enzymes. nih.govsemanticscholar.org These enzymes, including NAD(P)H:quinone oxidoreductase, glutamate-cysteine ligase, and superoxide dismutase, are crucial for neutralizing reactive oxygen species (ROS) and mitigating oxidative damage. nih.govnih.gov The upregulation of these protective enzymes helps to restore redox homeostasis within the cell when faced with oxidative stress.

The aldehyde functional group makes this compound an electrophilic species. nih.gov Electrophiles can induce a specific type of cellular stress by reacting with nucleophilic molecules, including proteins. nih.gov A key sensor of electrophilic stress is the Keap1 protein, which under basal conditions, targets the transcription factor Nrf2 for degradation. frontiersin.org Electrophiles can covalently modify specific cysteine residues on Keap1, with Cys151, Cys257, Cys273, Cys288, and Cys297 being particularly susceptible. nih.gov This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. nih.gov As a result, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate, translocate to the nucleus, and activate the expression of protective genes. mdpi.com This represents a critical adaptive response, enabling cells to counteract the potentially damaging effects of electrophiles. hmdb.ca

Ecological and Interspecies Interactions in Aquatic Ecosystems

In marine environments, this compound and other polyunsaturated aldehydes (PUAs) are key mediators of interspecies interactions, particularly between diatoms and their primary grazers, copepods. vliz.bewwu.edu

Diatoms, a major group of phytoplankton, produce PUAs as a chemical defense mechanism. vliz.bewwu.edu When diatom cells are damaged, for instance during grazing by copepods, they release these aldehydes. vliz.be These compounds have been shown to negatively impact the reproductive success of copepods, leading to reduced egg production and viability, as well as developmental abnormalities in their offspring. vliz.beresearchgate.net This chemical defense strategy can influence the population dynamics of copepods and, consequently, the structure of the marine food web. uhi.ac.uk The production of these aldehydes can also be influenced by environmental factors such as nutrient availability. mdpi.com

Table 2: Effects of Diatom-Derived Polyunsaturated Aldehydes on Copepod Reproduction
Copepod SpeciesObserved EffectReference
Temora styliferaInhibitory effects on reproductive parameters researchgate.net
General (various species)Reduced egg production and viability vliz.be
General (various species)Deformation of embryos and delayed embryonic development vliz.be
Acartia sp.Negative maternal effects of pH on egg-hatching success vliz.be
Acartia bifilosaHigher temperature decreased egg viability nih.gov

Allelochemical Activity in Marine Macroalgae

This compound, derived from its precursor eicosapentaenoic acid (EPA), is recognized for its role in chemical defense and interspecific competition among marine macroalgae. wikipedia.org Macroalgae produce a diverse array of secondary metabolites, and PUAs are a significant component of this chemical arsenal, often mediating interactions with competitors and herbivores. mdpi.com

The production of PUAs, including eicosapentaenal, is often induced by environmental stressors such as grazing, wounding, or nutrient limitation. wikipedia.org When macroalgal cells are damaged, lipases can liberate polyunsaturated fatty acids like EPA from membranes, which are then rapidly converted into aldehydes by lipoxygenases. wikipedia.org These reactive compounds can act as potent allelochemicals.

Research has shown that macroalgal allelochemicals can have species-specific inhibitory effects on the growth of other microalgae. researchgate.net For instance, studies on the macroalga Ulva pertusa demonstrated that its exudates could suppress the growth of certain microalgal species, suggesting that the release of compounds like eicosapentaenal could play a role in regulating the phytoplankton community structure in its vicinity. researchgate.net The allelopathic activity of macroalgae is a complex process that depends on the production of these active compounds and their effective transfer to target organisms. mdpi.com

While direct studies isolating and quantifying the specific effects of this compound from macroalgae on other algae are limited, the known production of its precursor, EPA, by various macroalgae and the established allelopathic nature of PUAs strongly suggest its involvement in competitive interactions.

Influence on Associated Microphytobenthic and Meiobenthic Communities

The release of this compound and other PUAs from macroalgae can significantly influence the structure and function of surrounding benthic communities, including microphytobenthos (microscopic algae living in sediments) and meiobenthos (small invertebrates living in sediments).

Influence on Microphytobenthic Communities:

Dense mats of macroalgae can impact microphytobenthos through various mechanisms, including shading and the release of allelochemicals. researchgate.net While shading reduces light availability for the microphytobenthos, the chemical compounds released can have direct inhibitory effects. The interaction between macroalgal mats and microphytobenthos is complex, with some studies suggesting that shade-adapted microphytobenthos can coexist with macroalgae. researchgate.net However, the release of PUAs is a recognized mechanism by which macroalgae can suppress the growth of competing microalgae. researchgate.net

Influence on Meiobenthic Communities:

Meiobenthic organisms, such as nematodes and harpacticoid copepods, are crucial components of marine food webs and are sensitive to changes in their environment. nih.gov The presence of macroalgal mats and their associated chemical exudates can alter the abundance and diversity of these communities.

The table below summarizes the potential effects of macroalgal-derived this compound on benthic communities, based on the known activities of PUAs.

CommunityPotential Effects of this compound
Microphytobenthos Inhibition of growth and photosynthesis of competing diatom species. Alteration of community composition by favoring tolerant species.
Meiobenthos Deterrence of grazing by sensitive invertebrate species (e.g., some nematodes and copepods). Potential for indirect effects on community structure by altering the microphytobenthic food source.

It is important to note that the specific impacts of this compound will depend on its concentration, the sensitivity of the exposed organisms, and the complex interplay of other environmental factors. Further research is needed to isolate and quantify the precise effects of this compound on microphytobenthic and meiobenthic communities in various marine ecosystems.

Advanced Research Methodologies and Analytical Approaches for All Z 5,8,11,14,17 Eicosapentaen 1 Al

Sample Preparation Techniques for Complex Biological Matrices

The initial and most critical stage in the analysis of (all-Z)-5,8,11,14,17-Eicosapentaen-1-al is its extraction and purification from the sample matrix. Given the aldehyde's reactivity and typically low concentrations in biological samples such as microalgae or tissues, sample preparation must be both efficient and gentle to prevent degradation or artifact formation. nih.gov

The extraction of this compound and other PUAs from biological matrices like diatom cells or tissues often begins with cell disruption to release the analytes. wikipedia.orgvliz.be This can be achieved through methods like freeze-thawing or sonication. plos.orgresearchgate.net Following cell lysis, a variety of extraction techniques can be employed.

Liquid-liquid extraction (LLE) is a conventional method, using organic solvents. For instance, a modified Bligh & Dyer method using a mixture of chloroform (B151607) and methanol (B129727) can be used to extract lipids and related compounds from wet biomass. nih.gov For PUAs, extraction into a non-polar solvent like hexane (B92381) is common, particularly after derivatization. vliz.beplos.org

Solid-phase extraction (SPE) offers a more selective alternative to LLE, allowing for the concentration of the analyte and removal of interfering substances. Cartridge enrichment methods are particularly useful for isolating dissolved PUAs from large volumes of water. nih.gov

For complex matrices such as plasma or tissue homogenates, an initial protein precipitation step is often necessary. nih.gov This is typically done by adding a water-miscible organic solvent like acetonitrile (B52724) or acetone, which denatures proteins and facilitates the release of bound lipids and aldehydes. nih.gov In some specialized applications for the parent fatty acids, complexation with a silver salt solution has been used to selectively separate and concentrate polyunsaturated species from a mixture. googleapis.com

Table 1: Summary of Extraction and Purification Methods for Polyunsaturated Aldehydes This table is interactive. Users can sort and filter the data.

Method Target Analyte/Matrix Principle Key Solvents/Reagents Reference(s)
Liquid-Liquid Extraction (LLE) PUAs in Diatoms Partitioning between immiscible liquid phases. Hexane, Chloroform, Methanol vliz.benih.gov
Solid-Phase Extraction (SPE) Dissolved PUAs in Seawater Analyte adsorption onto a solid sorbent followed by elution. SPE Cartridges (e.g., C18) nih.gov
Cell Disruption & Extraction PUAs in Microalgae Mechanical or physical disruption to release intracellular contents. Freeze-thawing, Hexane plos.org
Protein Precipitation (PPT) Oxylipins in Plasma/Tissue Denaturation of proteins by organic solvents to release analytes. Acetonitrile, Acetone nih.gov

| Bioassay-Guided Separation | Toxic Components in Biofilms | Fractionation guided by biological activity assays. | Methanol, Acetone | researchgate.net |

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. youtube.com For aldehydes like this compound, derivatization is crucial for several reasons: it increases the volatility and thermal stability required for gas chromatography (GC) and enhances detectability. youtube.comyoutube.com

A widely used method for aldehyde analysis by GC-MS is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). vliz.benih.gov This reagent reacts with the aldehyde group to form a stable oxime derivative. vliz.be The pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD) and provides a clear mass spectrum for identification. vliz.beplos.org

Another approach involves the formation of dimethylacetal (DMA) derivatives. nih.gov This method protects the aldehyde group and results in a derivative that can be effectively separated from fatty acid methyl esters during GC analysis. nih.gov For analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy, as it forms a dinitrophenylhydrazone product that absorbs strongly in the visible range. vliz.be

Table 2: Common Derivatization Reagents for Aldehyde Analysis This table is interactive. Users can sort and filter the data.

Reagent Abbreviation Derivative Formed Analytical Technique Purpose Reference(s)
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine PFBHA Oxime GC-MS, GC-ECD Increases volatility and detector response. vliz.beplos.orgnih.gov
2,4-Dinitrophenylhydrazine DNPH Hydrazone HPLC-UV Creates a UV-active derivative. vliz.be
Reagents for Dimethylacetal formation N/A Dimethylacetal (DMA) GC-MS Improves chromatographic separation from fatty acid methyl esters. nih.gov

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ether | GC-MS | Replaces active hydrogens to increase volatility (general silylation). | youtube.com |

Chromatographic Separation Techniques

Chromatography is essential for separating the target aldehyde from a multitude of other compounds present in the prepared sample extract. Both gas and liquid chromatography are powerful tools for this purpose.

Gas chromatography is a premier technique for analyzing volatile compounds. rsc.org After derivatization to increase volatility, this compound can be effectively analyzed by GC. nih.govnih.gov The separation is typically performed on a fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase, such as a DB-5ms. nih.govresearchgate.net A programmed temperature ramp is used to elute compounds based on their boiling points and interaction with the stationary phase. researchgate.net

A significant challenge in GC analysis is the potential for retention time overlap between long-chain aldehydes and fatty acid methyl esters (FAMEs), which are often abundant in biological samples. scirp.orgscirp.org Careful optimization of the temperature program and the use of high-resolution capillary columns are necessary to achieve adequate separation. scirp.orgscirp.org

The choice of detector is critical. A Flame Ionization Detector (FID) provides a robust and linear response for quantification but offers no structural information. rsc.org A Mass Spectrometer (MS) is the preferred detector as it provides both quantification and definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions. nih.govscirp.orgscirp.org GC coupled to a time-of-flight (TOF) mass spectrometer offers high sensitivity and mass accuracy for complex sample analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing less volatile or thermally labile compounds that are not amenable to GC without derivatization. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.govnih.gov

A significant advancement is the use of Ultra-High-Performance Liquid Chromatography (UHPLC), which employs smaller particle-size columns to achieve faster analysis times and higher resolution. vliz.be Direct analysis of underivatized PUAs, including this compound, is possible using UHPLC coupled to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) source. vliz.be This method avoids the need for derivatization, simplifying sample preparation and providing high throughput. vliz.be For quantification using a standard UV detector, aldehydes can be derivatized with DNPH prior to HPLC analysis. vliz.be

Table 3: Typical Chromatographic Conditions for Aldehyde Analysis This table is interactive. Users can sort and filter the data.

Technique Column Type Mobile Phase / Carrier Gas Detector(s) Derivatization Required Reference(s)
GC Fused silica capillary (e.g., DB-5ms) Helium, Hydrogen FID, MS, TOF-MS Yes (e.g., PFBHA, DMA) nih.govrsc.orgresearchgate.netscirp.org

| HPLC/UHPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water, Methanol/Water | UV, MS (APCI, ESI) | For UV detection (e.g., DNPH); Optional for MS | vliz.benih.gov |

Spectrometric Identification and Quantification

Mass spectrometry (MS) is the definitive technique for the structural elucidation and quantification of this compound. nih.gov When coupled with a chromatographic separation system (GC-MS or LC-MS), it provides unparalleled selectivity and sensitivity.

In GC-MS with electron ionization (EI), long-chain aldehydes exhibit characteristic fragmentation patterns. scirp.orgscirp.org While the molecular ion (M+) may be weak or absent, specific fragment ions are consistently observed. For many long-chain aldehydes, a base peak at m/z 82 is characteristic. scirp.orgscirp.org Other significant ions include M-18 (from the loss of a water molecule) and M-46. scirp.org These fragmentation patterns are crucial for distinguishing aldehydes from other lipid classes. scirp.org

In LC-MS, softer ionization techniques like electrospray ionization (ESI) or APCI are used, which typically yield the protonated molecule [M+H]+ or the quasimolecular anion [M-H]-. vliz.benih.gov This allows for the determination of the molecular weight of the intact molecule.

For highly accurate and sensitive quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed. plos.orgnih.govnih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which increases the signal-to-noise ratio. plos.org MRM, used in tandem mass spectrometry (MS/MS), offers even greater selectivity. nih.gov A specific precursor ion is selected, fragmented, and a resulting characteristic product ion is monitored. nih.gov This technique is the gold standard for quantification in complex matrices and relies on the use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, to correct for matrix effects and variations in extraction efficiency. nih.gov

Table 4: Characteristic Mass Spectrometry Data for Aldehyde Identification This table is interactive. Users can sort and filter the data.

Ionization Method Key Ions / Transitions Description Analytical Approach Reference(s)
Electron Ionization (EI) m/z 82 (base peak), M-18, M-46 Characteristic fragments of long-chain aldehydes. GC-MS scirp.orgscirp.org
APCI / ESI [M+H]+ or [M-H]- (Quasi)molecular ion for molecular weight determination. LC-MS vliz.benih.gov
Tandem MS (MRM) e.g., m/z 317 -> m/z 203 Specific precursor-to-product ion transition for the related 5-oxo-ETE. A similar strategy would apply to the target aldehyde. LC-MS/MS nih.gov

| SIM Mode | Molecular ion of derivative | Monitoring the specific molecular ion of the derivatized aldehyde (e.g., PFBHA-oxime). | GC-MS | plos.org |

Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of lipid peroxidation products due to its high sensitivity and ability to provide detailed structural information from minute sample quantities. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, which allows for the generation of intact molecular ions, often as protonated molecules [M+H]⁺.

Tandem mass spectrometry (MS/MS) is crucial for unambiguous structural elucidation. lipotype.com In this technique, the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For polyunsaturated aldehydes, fragmentation typically occurs at the carbon-carbon bonds, providing information about the location of double bonds and the aldehyde functional group. While specific experimental data for this compound is not widely published, the expected fragmentation patterns can be inferred from the analysis of similar structures like 4-hydroxy-2-nonenal (HNE). nih.govacs.orgacs.org

Quantitative analysis is often performed using liquid chromatography-mass spectrometry (LC-MS) in multiple reaction monitoring (MRM) mode. This highly selective and sensitive method involves monitoring a specific precursor ion-to-product ion transition, which minimizes matrix interference and allows for precise quantification, even at picogram levels. lipotype.com The development of such assays often requires the use of a stable isotope-labeled internal standard, such as a deuterated version of the aldehyde, to correct for variations in sample extraction and ionization efficiency. isotope.com

Table 1: Predicted MS/MS Fragmentation Data for this compound This table is illustrative and based on general fragmentation principles of polyunsaturated aldehydes.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Plausible Structural Origin
287.23 [M+H]⁺269.22Loss of H₂O
287.23 [M+H]⁺259.23Loss of CO (carbonyl group)
287.23 [M+H]⁺VariousCleavage at C-C bonds adjacent to double bonds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Confirmation

While MS provides crucial information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure confirmation. nist.gov NMR allows for the complete determination of the carbon skeleton and, critically, the stereochemistry of the double bonds, confirming the (all-Z) configuration.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum is particularly informative, showing distinct signals for different types of protons in the molecule. For this compound, characteristic resonances would be expected for the aldehydic proton, the olefinic protons of the five double bonds, the bis-allylic protons located between the double bonds, and the allylic and aliphatic protons. nist.gov

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the entire carbon chain. HSQC correlates each proton with the carbon atom to which it is directly attached, enabling the assignment of all carbon signals in the ¹³C spectrum. This comprehensive data set confirms the precise atomic arrangement and geometry of the molecule.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound This table is illustrative and based on established chemical shift values for similar lipid structures.

Proton TypeExpected Chemical Shift (ppm)Characteristic Features
Aldehydic (-CHO)9.5 - 9.8Singlet or triplet, highly deshielded
Olefinic (-CH=CH-)5.3 - 5.5Complex multiplets, region of overlapping signals
Bis-allylic (=CH-CH₂-CH=)2.8 - 2.9Triplet, characteristic of polyunsaturated systems
Allylic (-CH₂-CH=)2.0 - 2.3Multiplet
Terminal Methyl (-CH₃)0.9 - 1.0Triplet

Hyphenated Techniques in Comprehensive Lipidomics Analysis

The analysis of single compounds like this compound is often part of a broader lipidomics study to profile multiple analytes simultaneously. Hyphenated techniques, which couple a separation method with a detection method, are essential for this purpose.

GC-MS and LC-MS/MS Platforms for Multi-Analyte Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most powerful platforms for the comprehensive analysis of lipids.

GC-MS offers high chromatographic resolution, but its application to polyunsaturated aldehydes often requires a chemical derivatization step to increase the volatility and thermal stability of the analytes. nih.govresearchgate.net This can be a limitation due to the need for complex sample preparation. However, GC-MS remains a robust technique for identifying and quantifying a wide range of volatile and semi-volatile compounds in a sample. jmchemsci.comscielo.br

LC-MS/MS is frequently the method of choice for the analysis of eicosanoids and related metabolites in biological matrices. nih.gov Its major advantage is the ability to analyze a wide range of compounds, from polar to nonpolar, often with minimal sample preparation and without derivatization. nih.govnih.gov The coupling of liquid chromatography with tandem mass spectrometry provides excellent selectivity and sensitivity, enabling the simultaneous quantification of dozens of lipid mediators in a single run. nih.gov This platform is particularly well-suited for creating detailed profiles of lipid peroxidation products, including various aldehydes and their metabolites, from complex samples like plasma or tissue extracts. nih.gov

Advanced Integration of LC-NMR-MS for Metabolite Characterization

The integration of Liquid Chromatography, Nuclear Magnetic Resonance, and Mass Spectrometry (LC-NMR-MS) represents a pinnacle in analytical chemistry for the characterization of unknown metabolites. This powerful combination leverages the strengths of all three techniques simultaneously.

In an LC-NMR-MS system, the eluent from the LC column is split, with a portion directed to the MS for sensitive detection and mass determination, and the remainder flowing to the NMR spectrometer for definitive structural elucidation. This setup is invaluable when analyzing novel compounds or metabolites in complex mixtures where reference standards are not available. The MS provides an accurate mass and fragmentation data, suggesting possible elemental compositions, while the NMR provides the unambiguous structural backbone and stereochemistry. This integrated approach has been successfully applied to the analysis of trace analytes and metabolites in complex biological matrices, providing a level of analytical detail that is unattainable with any single technique alone.

Interactions with Biological Macromolecules and Covalent Adduction

Covalent Adduction to Proteins and Peptides

The interaction of (all-Z)-5,8,11,14,17-eicosapentaen-1-al with proteins is a key aspect of its biological activity. This covalent modification can alter the structure and function of proteins, thereby impacting cellular signaling pathways and functions.

This compound, like other α,β-unsaturated aldehydes, primarily forms covalent adducts with proteins through two main chemical reactions: Michael addition and Schiff base formation. nih.gov

Michael Addition: This is the nucleophilic addition of an amino acid residue to the β-carbon of the α,β-unsaturated aldehyde. The primary targets for this reaction are the nucleophilic side chains of cysteine, histidine, and lysine (B10760008) residues. nih.govoup.com The formation of these adducts is often stable and can lead to irreversible changes in protein structure and function.

Schiff Base Formation: This reaction involves the nucleophilic attack of the ε-amino group of a lysine residue on the carbonyl carbon of the aldehyde, forming a Schiff base (an imine). While this reaction is initially reversible, the resulting adduct can undergo further reactions to form more stable, cross-linked products. nih.gov

The functional consequences of these covalent modifications are diverse and depend on the specific protein targeted and the site of adduction. The formation of adducts can lead to:

Alteration of Enzyme Activity: Modification of amino acid residues within the active site or allosteric sites of an enzyme can lead to either inhibition or, in some cases, activation of its catalytic function.

Disruption of Protein-Protein Interactions: Adduct formation can sterically hinder or alter the conformation of protein interaction domains, thereby disrupting essential cellular signaling and regulatory complexes.

Impaired Protein Homeostasis: The accumulation of adducted proteins can overwhelm the cellular protein degradation machinery, such as the proteasome, leading to cellular stress. acs.org

Induction of Oxidative Stress: The depletion of cellular nucleophiles, particularly glutathione (B108866) through conjugation with the aldehyde, can disrupt the cellular redox balance and lead to a state of oxidative stress. nih.gov

Mechanisms of Protein Adduction by α,β-Unsaturated Aldehydes

MechanismTarget Amino AcidsType of BondFunctional Consequence
Michael AdditionCysteine, Histidine, LysineCovalentAlteration of protein structure and function, enzyme inhibition/activation. nih.govoup.com
Schiff Base FormationLysineCovalent (initially reversible)Protein cross-linking, potential for irreversible modification. nih.gov

While specific protein targets of this compound are not extensively documented, studies on analogous α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE) and 4-hydroxy-2-hexenal (HHE), have identified a wide range of protein targets. These findings provide a strong indication of the types of proteins that are likely susceptible to adduction by eicosapentaenal.

The identification of these target proteins is often achieved through proteomic approaches, such as affinity chromatography and mass spectrometry. nih.gov These studies have revealed that proteins involved in various cellular processes are targets for adduction, including:

Cytoskeletal Proteins: Proteins like actin and tubulin are susceptible to modification, which can affect cell structure, motility, and division.

Enzymes of Glycolysis and Metabolism: Key metabolic enzymes can be adducted, leading to alterations in cellular energy production.

Chaperone Proteins and Heat Shock Proteins: Modification of these proteins can impair the cellular stress response and protein folding machinery.

Signaling Proteins: Kinases, phosphatases, and transcription factors are all potential targets, and their adduction can lead to widespread changes in cellular signaling. oup.com

Examples of Protein Targets for Adduction by Related α,β-Unsaturated Aldehydes

Protein ClassSpecific Examples (from HNE/HHE studies)Potential Functional Impact
CytoskeletalActin, TubulinAltered cell morphology and division.
Metabolic EnzymesGlyceraldehyde-3-phosphate dehydrogenase (GAPDH)Impaired glycolysis and energy metabolism.
ChaperonesHeat Shock Protein 70 (HSP70)Disrupted protein folding and stress response.
SignalingKeap1, NF-κBDysregulation of antioxidant and inflammatory pathways. oup.com

Interaction with Nucleic Acids (DNA and RNA)

The electrophilic nature of this compound also enables it to react with the nucleophilic centers in nucleic acids, leading to the formation of DNA and RNA adducts. These adducts can have significant genotoxic and mutagenic consequences.

Research on other α,β-unsaturated aldehydes, such as acrolein, crotonaldehyde, and HNE, has demonstrated that these compounds readily form covalent adducts with DNA bases. acs.org The primary target for adduction is the guanine (B1146940) base, leading to the formation of exocyclic adducts like 1,N²-propanodeoxyguanosine. acs.orgacs.org These adducts can distort the DNA helix, leading to errors during DNA replication and transcription. acs.org The formation of such adducts has been linked to mutagenesis and carcinogenesis. nih.govwikipedia.org

While direct evidence for DNA adduction by this compound is limited, its structural similarity to other reactive aldehydes strongly suggests that it is capable of forming similar DNA adducts. The presence of multiple double bonds in its structure may influence its reactivity and the specific types of adducts formed.

The interaction of aldehydes with RNA is less studied than with DNA. However, RNA is also susceptible to oxidative damage and adduction by reactive electrophiles. nih.gov Modification of RNA can affect its structure, stability, and function, potentially leading to errors in protein translation and altered gene expression. nih.gov Given the reactivity of this compound, it is plausible that it can also form adducts with RNA, though further research is needed to confirm this and to elucidate the functional consequences.

Influence on Cellular Membrane Integrity and Lipid Bilayer Organization

This compound, being a lipid-derived molecule, can readily partition into cellular membranes. Its presence within the lipid bilayer can influence membrane properties and integrity. The effects of its precursor, EPA, on membrane fluidity are well-documented, with increased EPA content generally leading to more fluid membranes. nih.gov

The aldehyde itself, due to its polar head group and long hydrophobic tail, can act as a lipid with altered properties. The introduction of this aldehyde into the lipid bilayer can disrupt the ordered packing of phospholipids (B1166683), leading to changes in membrane fluidity, permeability, and the function of membrane-associated proteins. nih.gov

Furthermore, the reactivity of the aldehyde group allows for covalent adduction to membrane components, including phospholipids (such as phosphatidylethanolamine) and membrane-embedded proteins. nih.gov This can lead to the formation of cross-linked lipid-protein and lipid-lipid complexes, which can further perturb membrane structure and function, potentially leading to a loss of membrane integrity and increased permeability to ions and other molecules. nih.govnih.gov

Comparative Lipidomics and Pathway Crosstalk Studies

Comparative Analysis with Other Omega-3 and Omega-6 Derived Aldehydes (e.g., 4-HHE, 4-HNE)

Lipid peroxidation of polyunsaturated fatty acids (PUFAs) generates a variety of reactive aldehydes. The specific aldehydes formed depend on the parent fatty acid. For instance, the peroxidation of omega-6 PUFAs like linoleic and arachidonic acid produces 4-hydroxy-2-nonenal (4-HNE), while omega-3 PUFAs like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) yield aldehydes such as 4-hydroxy-2-hexenal (4-HHE). nih.gov (all-Z)-5,8,11,14,17-Eicosapentaen-1-al is another such aldehyde derived from EPA.

These aldehydes, due to their electrophilic nature, readily react with biomolecules like proteins, DNA, and phospholipids (B1166683), leading to the formation of adducts. nih.gov This adduction can alter the function of these biomolecules and is implicated in various physiological and pathological processes.

A comparative look at these aldehydes reveals differences in their biological effects. For example, in the context of placental lipid metabolism, 4-HNE has been shown to increase the expression of genes involved in lipogenesis and lipid uptake, whereas 4-HHE tends to decrease their expression. nih.gov This suggests that aldehydes derived from omega-6 and omega-3 fatty acids can have opposing effects.

While direct comparative studies involving this compound are not yet available, its origin from the omega-3 fatty acid EPA suggests its biological activities might be more similar to those of 4-HHE than to 4-HNE.

Table 1: Comparative Overview of Key Lipid Aldehydes

FeatureThis compound4-hydroxy-2-hexenal (4-HHE)4-hydroxy-2-nonenal (4-HNE)
Parent Fatty Acid Eicosapentaenoic acid (EPA, an omega-3)Docosahexaenoic acid (DHA, an omega-3) and other n-3 PUFAsLinoleic acid and Arachidonic acid (omega-6)
Chemical Nature α,β-unsaturated aldehydeα,β-unsaturated hydroxyalkenalα,β-unsaturated hydroxyalkenal
Reactivity Expected to be highly reactive due to the aldehyde group and double bonds.Highly reactive, forms adducts with proteins and other biomolecules. nih.govHighly reactive, readily forms adducts with cysteine, histidine, and lysine (B10760008) residues. nih.gov
Biological Effects Not yet fully characterized.Can modulate gene expression related to lipid metabolism, often with inhibitory effects. nih.govImplicated in a wide range of cellular processes, including signaling, inflammation, and oxidative stress. Can have both signaling and toxic effects depending on concentration.

This table is generated based on available data and logical inferences for this compound.

Interplay between Different Lipid Mediator Cascades in Cellular Responses

The formation of this compound represents one of several pathways through which its precursor, EPA, can be metabolized. EPA is a substrate for various enzymes, leading to the production of a diverse array of bioactive lipid mediators, including prostaglandins, leukotrienes, and resolvins. nih.gov These mediators are key players in the regulation of inflammation and other cellular responses. nih.gov

For instance, under conditions of high oxidative stress, the non-enzymatic peroxidation of EPA to form aldehydes may become more prominent. This could potentially divert EPA away from the production of anti-inflammatory resolvins, leading to an altered inflammatory response. The interplay between these cascades is a complex area of research that requires further investigation to fully understand the physiological consequences.

Systems Biology and Computational Approaches in Aldehyde Research

The complexity of lipid metabolism and signaling necessitates the use of systems biology and computational approaches to unravel the intricate network of interactions. mdpi.com These methods allow for the modeling of lipidomes and their dynamic changes in response to various stimuli.

Computational modeling can be a powerful tool to predict the interactions of lipid aldehydes with proteins and other biological molecules. nih.goveurekaselect.com Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can help in understanding how the structure of an aldehyde like this compound determines its biological activity.

While specific computational models for this compound are not yet established, the methodologies developed for other aldehydes provide a clear roadmap for future research. nih.goveurekaselect.com Such studies will be invaluable in predicting the biological targets of this aldehyde and its potential role in health and disease.

Future Directions and Translational Research Avenues Pre Clinical and Mechanistic Focus

Development of Novel Research Probes and Synthetic Analogues for Mechanistic Studies

A critical step in elucidating the precise biological roles of (all-Z)-5,8,11,14,17-Eicosapentaen-1-al is the creation of sophisticated molecular tools for its detection and functional analysis. The development of novel research probes and synthetic analogues is a key future direction.

Research Probes: The design of highly specific probes will be essential for visualizing and quantifying this aldehyde within cellular systems. Drawing inspiration from the development of probes for other aldehydes like formaldehyde (B43269), future research could focus on creating fluorescent sensors that exhibit high selectivity for this compound, allowing for real-time monitoring of its levels in living cells. mdpi.com Advanced imaging techniques, such as positron emission tomography (PET) and single photon emission computed tomography (SPECT), rely on molecular probes. nih.gov The development of radiolabeled analogues of this eicosapentaenal could enable in vivo imaging and tracking, providing invaluable information on its distribution and sites of action. Methodologies like the use of bifunctional chelators, which link radionuclides to biological molecules, could be adapted for this purpose. nih.gov

Synthetic Analogues: The synthesis of a library of structural analogues of this compound will be instrumental for detailed mechanistic studies. These analogues, with systematic modifications to the carbon chain length, the number and position of double bonds, and the aldehyde functional group, will help to identify the key structural features required for its biological activity. Such studies are crucial for understanding its interactions with cellular targets, including proteins and nucleic acids. These synthetic compounds can also serve as precursors for creating the aforementioned imaging probes.

Table 1: Potential Research Probes and Analogues for this compound Studies

Tool Type Description Potential Application Relevant Technologies
Fluorescent Probes Molecules that exhibit a change in fluorescence upon reacting with the target aldehyde.Real-time imaging of the aldehyde in live cells; quantification of intracellular concentrations.Small-molecule fluorophores with aldehyde-reactive moieties.
Radiolabeled Probes Analogues of the aldehyde tagged with a radionuclide.In vivo imaging (PET, SPECT) to determine tissue distribution and sites of accumulation.Bifunctional chelators, radiolabeling with isotopes like ¹⁸F or ¹¹¹In. nih.gov
Biotinylated Analogues Synthetic analogues containing a biotin (B1667282) tag.Affinity purification of binding partners (proteins, receptors) for identification by mass spectrometry.Chemical synthesis, avidin-biotin chemistry.
Non-reactive Analogues Structurally similar molecules where the reactive aldehyde group is replaced by a non-reactive moiety.Serve as negative controls in functional assays to distinguish specific from non-specific effects.Organic synthesis.
Click Chemistry Handles Analogues incorporating bioorthogonal functional groups (e.g., alkynes, azides).In situ labeling and visualization of the aldehyde and its adducts within complex biological systems.Inverse electron demand Diels-Alder (IEDDA) reactions. nih.gov

Elucidation of Undiscovered Enzymatic Pathways and Regulatory Mechanisms

While the metabolic pathways of the parent compound, eicosapentaenoic acid (EPA), are well-documented, the specific enzymatic processes that lead to the formation of this compound are largely unknown. nih.govacs.org A significant area of future research will be the identification and characterization of the enzymes responsible for its biosynthesis and the mechanisms that regulate its production.

Biosynthetic Pathways: It is hypothesized that this aldehyde may be generated through the action of specific oxidoreductases or as a byproduct of lipid peroxidation. Future studies will likely employ a combination of proteomics and metabolomics to identify the enzymes that co-localize with and metabolize EPA or its derivatives to produce the aldehyde. The biosynthesis of aldehydes is typically a tightly regulated process to prevent the accumulation of potentially toxic intermediates. creative-proteomics.com Understanding the enzymes involved is the first step toward understanding this regulation. For instance, research on the metabolism of EPA in human platelets has identified the formation of various hydroxy fatty acids and thromboxanes, but not the aldehyde, suggesting that its formation may occur in other cell types or under specific pathological conditions. nih.gov

Regulatory Mechanisms: Once the biosynthetic enzymes are identified, research can focus on the regulatory mechanisms controlling their expression and activity. This includes investigating upstream signaling pathways that may be activated by physiological or pathological stimuli, leading to increased production of the aldehyde. The concept of substrate channeling, where enzymes in a pathway are physically associated to efficiently pass intermediates, could also be relevant. frontiersin.org Investigating whether the enzymes involved in the formation of this compound form multi-enzyme complexes will provide deeper insights into the efficiency and regulation of its production. frontiersin.org

Advanced in vitro and Computational Modeling of Aldehyde-Mediated Biological Processes

To fully comprehend the biological impact of this compound, it is crucial to move beyond simple cell culture systems and employ more sophisticated modeling techniques.

Advanced in vitro Models: The development of more physiologically relevant in vitro models is essential. This includes the use of three-dimensional (3D) organoid cultures and microfluidic "organ-on-a-chip" systems that better recapitulate the complex microenvironment of tissues. For example, establishing in vitro models of endothelial dysfunction using human pluripotent stem cell-derived endothelial cells could provide a platform to study the specific effects of this aldehyde on vascular biology. nih.govmdpi.com These advanced models allow for the investigation of cell-cell interactions and the influence of biomechanical forces on the biological processes mediated by the aldehyde.

Computational Modeling: Computational systems biology offers powerful tools to simulate and predict the behavior of complex biological systems. wikipedia.org Future research will likely involve the development of computational models to understand the kinetics of this compound formation and its interaction with cellular components. By integrating experimental data into these models, researchers can simulate reaction pathways, predict the formation of protein and DNA adducts, and identify key regulatory nodes in the network. nih.govnih.gov Such models, similar to those developed for other aldehydes like formaldehyde and acetaldehyde (B116499), can help to formulate new hypotheses and guide future experimental work. nih.govnih.gov

Table 2: Advanced Modeling Approaches for Studying this compound

Modeling Approach Description Research Focus Expected Outcomes
In vitro 3D Organoids Self-organizing 3D cell cultures that mimic the structure and function of an organ.Investigating the long-term effects of the aldehyde on tissue architecture and function.Understanding of tissue-specific responses and toxicity.
In vitro Organs-on-Chips Microfluidic devices containing living cells that recreate the physiological environment of tissues and organs.Studying the aldehyde's effects on cell-cell interactions, barrier function, and responses to mechanical stimuli.More accurate prediction of in vivo effects on complex tissues.
Computational Enzyme Modeling Computer simulations to study enzyme mechanisms, reaction pathways, and substrate selectivity. nih.govIdentifying potential enzymes involved in the aldehyde's biosynthesis and metabolism; predicting binding affinities.Characterization of enzymatic pathways and identification of potential therapeutic targets. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling Mathematical models that simulate the absorption, distribution, metabolism, and excretion of compounds in the body.Predicting the in vivo concentrations of the aldehyde in different tissues over time.Estimation of internal exposure levels to guide further toxicological and pharmacological studies. nih.gov
Molecular Dynamics Simulations Computational methods for studying the physical movements of atoms and molecules.Visualizing the interaction of the aldehyde with its molecular targets (e.g., proteins, DNA) at an atomic level.Elucidation of the molecular mechanisms of action and adduct formation.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of (all-Z)-5,8,11,14,17-Eicosapentaen-1-al?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^13C-NMR spectra to verify double-bond positions (Z-configuration) and aldehyde functionality. For example, allylic protons near double bonds resonate at δ 2.5–3.0 ppm, while aldehyde protons appear at δ 9.5–10.5 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (302.45 g/mol for the free acid derivative) and fragmentation patterns indicative of conjugated double bonds .
  • Infrared (IR) Spectroscopy : Identify aldehyde C=O stretching (~1720 cm1^{-1}) and cis-diene C-H out-of-plane bending (~730 cm1^{-1}) .

Q. What are the common challenges in synthesizing this compound with high stereochemical purity?

  • Methodological Answer :

  • Stereochemical Control : Use palladium-catalyzed cross-coupling or Wittig reactions to maintain Z-configuration across all double bonds. Monitor reaction temperature (optimally 0–25°C) to minimize isomerization .
  • Purification : Employ reverse-phase HPLC with C18 columns and isocratic elution (e.g., 70% acetonitrile/water) to separate geometric isomers .
  • Validation : Compare retention times and spectral data against NIST reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed biological activity and computational predictions for this compound?

  • Methodological Answer :

  • Experimental Validation : Conduct dose-response assays (e.g., IC50_{50} measurements) under controlled conditions (pH 7.4, 37°C) to confirm activity. Use marine-derived cell lines (e.g., T. hemprichii extracts) for comparative analysis .
  • Computational Refinement : Re-parameterize molecular docking models (e.g., AutoDock Vina) to account for lipid solubility and membrane permeability. Validate with molecular dynamics simulations (≥100 ns) .
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent polarity, cell viability thresholds) .

Q. What factorial design approaches optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :

  • Variable Screening : Use a 2k^k factorial design to test factors: catalyst loading (0.5–2.0 mol%), temperature (20–40°C), and solvent polarity (hexane vs. THF).
  • Response Surface Methodology (RSM) : Maximize yield (%) and stereopurity (%) using central composite design. Example outcomes:
Catalyst (mol%)Temp (°C)SolventYield (%)Purity (%)
1.030THF7895
1.525Hexane6588
  • Validation : Replicate optimal conditions (n=3) and characterize products via GC-MS .

Q. How do researchers address stability issues in long-term storage of this compound?

  • Methodological Answer :

  • Degradation Analysis : Accelerate stability testing (40°C/75% RH for 6 months). Monitor aldehyde oxidation via HPLC-UV (λ = 220 nm) and peroxide formation .
  • Stabilization Strategies :
  • Add antioxidants (0.1% BHT in ethanol) or store under argon at -80°C.
  • Encapsulate in cyclodextrin complexes to reduce air exposure .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s anti-inflammatory activity?

  • Methodological Answer :

  • Meta-Analysis : Compile data from ≥10 studies (PRISMA guidelines) and assess heterogeneity via I2^2 statistics. Exclude studies with non-standardized units (e.g., inconsistent IC50_{50} reporting) .
  • Mechanistic Clarification : Use knockout cell models (e.g., COX-2/^{-/-}) to isolate pathways. Compare results with structurally analogous aldehydes (e.g., 12-HEP) .
  • Confounding Variables : Control for assay parameters (e.g., LPS concentration in inflammation models) and solvent effects (DMSO vs. ethanol) .

Methodological Best Practices

Q. What protocols ensure reproducibility in quantifying this compound in biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges. Spike internal standards (e.g., deuterated EPA) to correct for recovery losses .
  • Instrumentation : Employ LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Example transitions: m/z 303 → 259 (quantifier) and 303 → 201 (qualifier) .
  • Calibration : Validate linearity (R2^2 ≥0.99) across 1–1000 ng/mL and limit of detection (LOD ≤0.5 ng/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.